Myristic acid vinyl ester

Vue d'ensemble

Description

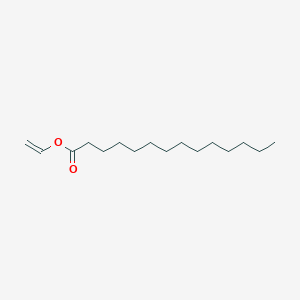

Myristic acid vinyl ester, also known as this compound, is an organic compound with the molecular formula C₁₆H₃₀O₂. It is an ester derived from myristic acid and vinyl alcohol. This compound is used in various industrial applications, particularly in the production of polymers and as a chemical intermediate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Myristic acid vinyl ester can be synthesized through the esterification of myristic acid with vinyl acetate. The reaction typically involves heating myristic acid with vinyl acetate in the presence of a catalyst such as sulfuric acid or mercuric acetate. The reaction is carried out under reflux conditions to ensure complete esterification. The excess vinyl acetate is then removed by distillation, and the product is purified through further distillation .

Industrial Production Methods

In industrial settings, vinyl myristate is produced using similar esterification processes but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Myristic acid vinyl ester undergoes various chemical reactions, including:

Esterification: Formation of esters with alcohols.

Transesterification: Exchange of the ester group with another alcohol.

Polymerization: Formation of polymers through radical polymerization.

Common Reagents and Conditions

Esterification: Catalysts such as sulfuric acid or mercuric acetate, reflux conditions.

Transesterification: Catalysts like sodium methoxide or potassium hydroxide, moderate temperatures.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN), elevated temperatures.

Major Products Formed

Esterification: Various esters depending on the alcohol used.

Transesterification: New esters with different alcohol groups.

Polymerization: Polyvinyl myristate and copolymers with other vinyl esters.

Applications De Recherche Scientifique

Pharmaceutical Applications

MAVE's bioactive properties make it a promising candidate in drug formulation. Its role in enhancing drug absorption through biological membranes is particularly noteworthy. The compound has been studied for its potential therapeutic applications in managing hypertension and other health conditions by participating in protein myristoylation, which is crucial for membrane localization and enzyme activity.

Case Study: Drug Delivery Systems

- Study Focus : Investigating MAVE as an excipient in drug formulations.

- Findings : MAVE improved the pharmacokinetics of certain drugs by altering their absorption rates, thereby enhancing therapeutic efficacy.

Cosmetic Applications

In cosmetics, MAVE is utilized for its emollient properties, improving skin absorption in topical formulations. Its ability to act as a surfactant enhances the stability of emulsions, making it valuable in skincare products .

Data Table: Cosmetic Formulations Using MAVE

| Product Type | Function | Benefits |

|---|---|---|

| Creams | Emollient | Enhances skin absorption |

| Lotions | Stabilizer | Improves emulsion stability |

| Serums | Active ingredient carrier | Enhances delivery of actives |

Industrial Applications

MAVE is also significant in polymer chemistry, where it serves as a building block for various polymers and copolymers. Its derivatives have been employed in the production of coatings, adhesives, and plastics due to their favorable properties such as flexibility and durability .

Case Study: Polymer Production

- Study Focus : Use of MAVE in creating vinyl ester resins.

- Findings : MAVE-based resins exhibited lower volatile organic compound (VOC) emissions during processing, aligning with environmental regulations while maintaining performance characteristics.

Biochemical Interactions

Research indicates that MAVE can influence several biochemical pathways by acting as a lipid anchor within cell membranes. This interaction enhances the activity of enzymes involved in lipid metabolism and signal transduction pathways .

Data Table: Biochemical Effects of MAVE

| Interaction Type | Effect | Implications |

|---|---|---|

| Protein Myristoylation | Enhanced membrane localization | Improved enzyme activity |

| Lipid Metabolism | Modulation of metabolic pathways | Potential therapeutic targets |

Mécanisme D'action

The mechanism of action of vinyl myristate involves its ability to undergo polymerization and esterification reactions. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients across biological membranes. The ester linkage in vinyl myristate can be hydrolyzed by esterases, releasing the active drug at the target site.

Comparaison Avec Des Composés Similaires

Similar Compounds

Vinyl laurate: An ester of lauric acid and vinyl alcohol.

Vinyl palmitate: An ester of palmitic acid and vinyl alcohol.

Vinyl stearate: An ester of stearic acid and vinyl alcohol.

Uniqueness of Vinyl Myristate

Myristic acid vinyl ester is unique due to its specific chain length and molecular structure, which impart distinct physical and chemical properties. It has a balanced hydrophobicity and reactivity, making it suitable for a wide range of applications compared to other vinyl esters .

Activité Biologique

Myristic acid vinyl ester (C16H30O2) is a fatty acid ester that has garnered attention in various fields due to its notable biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings from diverse sources.

This compound is derived from myristic acid, a saturated fatty acid commonly found in nutmeg and other plant oils. The vinyl ester form enhances its solubility and stability, making it suitable for various applications, particularly in pharmaceuticals and cosmetics.

Biological Activities

Research has identified several biological activities attributed to this compound:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties, effective against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use in preservatives and topical formulations .

- Anticancer Properties : Studies have indicated that this compound may possess anticancer effects. It has been linked to chemopreventive activities against prostate cancer through its antioxidant properties .

- Cosmetic Applications : Due to its emollient properties, this compound is utilized in cosmetic formulations, enhancing skin hydration and texture. Its safety profile makes it suitable for use in skincare products .

- Hepatoprotective Effects : Preliminary studies suggest that this compound may offer protection against liver damage, indicating potential therapeutic roles in liver diseases .

Data Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the methanolic extract of Phymatosorus scolopendria revealed that this compound constituted 53.29% of the extract. The extract demonstrated significant antibacterial and antifungal activity, highlighting the compound's potential as a natural preservative .

Case Study 2: Anticancer Activity

Research involving various fatty acids indicated that this compound could inhibit the proliferation of cancer cells. In vitro studies demonstrated its ability to induce apoptosis in prostate cancer cells, suggesting a role as a chemopreventive agent .

Research Findings

Recent studies have employed advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the composition of extracts containing this compound. The findings consistently show its presence alongside other bioactive compounds, reinforcing its significance in medicinal chemistry .

Additionally, investigations into the mechanisms underlying its biological activities are ongoing. For instance, research has suggested that this compound may modulate signaling pathways related to inflammation and apoptosis, which are crucial in cancer progression and microbial resistance .

Propriétés

IUPAC Name |

ethenyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZUENMXBZVXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337947 | |

| Record name | Vinyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5809-91-6 | |

| Record name | Vinyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40OUQ8I6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.